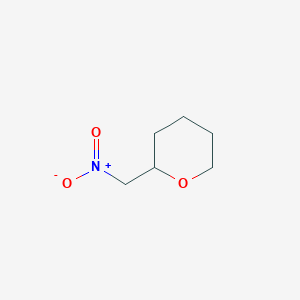

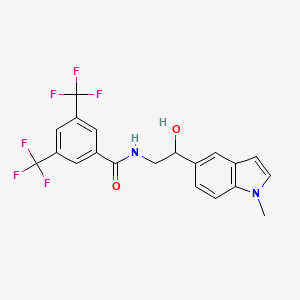

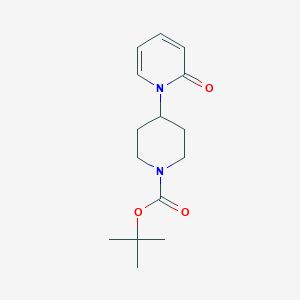

N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-2-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-2-methylbenzamide, also known as MMPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has gained significant attention in scientific research due to its potential therapeutic applications in neurological disorders such as Parkinson's disease, schizophrenia, and addiction.

Applications De Recherche Scientifique

Synthesis and Activity Relationships

N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-2-methylbenzamide and related compounds have been extensively studied for their gastroprokinetic activity, revealing the crucial role of the morpholine ring and N-benzyl group in their activity. The reversal of the amide bond in such compounds typically results in reduced activity, underscoring the significance of the amide bond's orientation for potent gastroprokinetic effects. This highlights the compound's application in enhancing gastric emptying and its potential utility in gastrointestinal disorders (S. Kalo et al., 1995).

Gastroprokinetic Agents

Further research into N-[(2-morpholinyl)alkyl]benzamides, inspired by metoclopramide and cisapride, has identified potent and selective gastroprokinetic agents among these compounds. This research points towards the development of more effective treatments for gastrointestinal motility disorders, based on modifications to the benzoyl group and the morpholinyl moiety (S. Kato et al., 1990).

Anti-inflammatory and Antimicrobial Activities

A series of pyrazole derivatives synthesized from N1-[4-(cinnamoyl)phenyl]-5-chloro-2-methoxybenzamides have exhibited promising anti-inflammatory activities, indicating potential therapeutic applications beyond gastroprokinetic activity. These findings suggest a broader pharmacological significance for compounds related to this compound, encompassing anti-inflammatory and possibly antimicrobial effects (Mohamed M. Abdulla et al., 2014).

Educational Application in Organic Synthesis

The compound has also found application in educational settings, demonstrating the use of COMU as a coupling reagent in synthesizing N,N-diethyl-3-methylbenzamide (DEET), which relates to understanding carbonyl reactivity and amide bond formation. This application underscores the compound's role in facilitating organic chemistry education, particularly in synthesizing amides and understanding mechanistic organic chemistry (Jonathan M. Withey et al., 2015).

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various enzymes and proteins that contribute to cell proliferation .

Mode of Action

It’s known that similar compounds can inhibit growth factors, enzymes, and kinases, contributing to their antiproliferative effects .

Biochemical Pathways

Similar compounds have been found to interact with nucleic acids, enzymes, and globular proteins .

Pharmacokinetics

Similar compounds have been found to meet the admet and drug-likeness requirements without a single instance of lipinski’s rule of five violations .

Result of Action

Similar compounds have been found to have antiproliferative effects due to their interaction with various enzymes and proteins .

Action Environment

It’s known that environmental factors can influence the action of similar compounds .

Propriétés

IUPAC Name |

N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3/c1-16-5-3-4-6-19(16)21(24)22-15-20(23-11-13-26-14-12-23)17-7-9-18(25-2)10-8-17/h3-10,20H,11-15H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTKBRHLMKAHOFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC(C2=CC=C(C=C2)OC)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-phenethylurea](/img/structure/B2588387.png)

![N-(4-bromobenzyl)-4-[6-(3-methoxyphenoxy)pyrimidin-4-yl]benzamide](/img/structure/B2588388.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2588389.png)

![(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2588390.png)

![N-[(3-methoxyphenyl)methoxy]thian-4-imine](/img/structure/B2588396.png)

![6-Methyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2588401.png)